methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine from diallylamine via ring-closing metathesis. The intermediate is then subjected to enzymatic transesterification using PS-C lipase, followed by methylation of the hydroxyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes, ensuring high enantiomeric purity and yield. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis
Mechanism of Action
The mechanism of action of methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: A pheromone of ants with similar chiral methyl branching.
3,4-Dihydroxy-3-methyl-2-pentanone: A metabolite from Bacillus subtilis with immune-eliciting properties in plants.
Uniqueness: Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both methyl and carboxylate groups on the pyrrolidine ring. This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 1867507-49-0
The compound features a five-membered nitrogen-containing ring with two methyl groups at positions 3 and 4, and a carboxylate group at position 3. This unique stereochemistry contributes to its biological interactions and pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Studies have shown that this compound can inhibit viral replication in certain models. For example, it has been tested against various strains of viruses with promising results in reducing viral load.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human immune cells .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Interactions : The compound's structural features allow it to interact with various receptors involved in inflammation and pain pathways. For instance, it may act as an antagonist at specific prostaglandin receptors, thereby inhibiting the signaling cascades that lead to inflammation .
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways related to inflammation and pain. This inhibition can lead to reduced production of inflammatory mediators .
Study 1: Anti-inflammatory Activity
In a controlled study using LPS-stimulated human whole blood assays, this compound exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction. This suggests a potent anti-inflammatory effect compared to traditional NSAIDs like diclofenac .
Study 2: Neuroprotection
A recent study explored the neuroprotective effects of this compound in a mouse model of neuroinflammation. The results indicated significant reductions in neuronal cell death and inflammatory markers in treated animals compared to controls .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl (1R)-1-methylpyrrolidine-2-carboxylate | Methyl group at position 1 | Different pharmacological profile |
N-Boc-pyrrolidine-3-carboxylic acid | Boc protection on nitrogen | Enhanced stability |
(R)-Pyrrolidine-3-carboxylic acid | Different stereochemistry | Potentially different biological activity |
The comparative analysis highlights how variations in structure can lead to significant differences in biological activity among pyrrolidine derivatives.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI Key |
VXQVHJJNBMOBOI-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)OC |
Canonical SMILES |
CC1CNCC1(C)C(=O)OC |
Origin of Product |
United States |
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